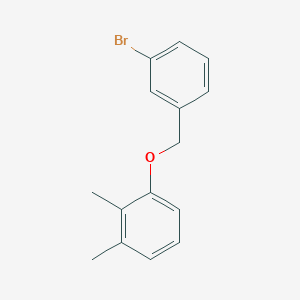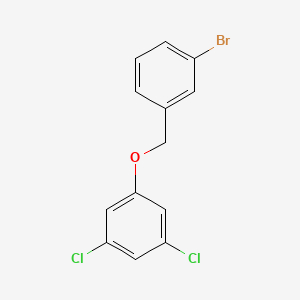![molecular formula C13H9BrF2S B7858585 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858585.png)
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a bromine atom and a sulfanylmethyl group attached to a benzene ring, with a 3,4-difluorophenyl substituent. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-[(3,4-difluorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst.
Sulfurization: Reaction of 1-bromo-2-(3,4-difluorophenyl)benzene with a suitable sulfur source under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the bromine atom to form corresponding bromides.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: 1-Bromo-2-[(3,4-difluorophenyl)sulfonic acid.
Reduction: 1-Bromo-2-[(3,4-difluorophenyl)methyl]benzene.
Substitution: 1-Cyanomethyl-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene.
Scientific Research Applications
1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in biological processes.
Pathways: Involves pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene
2-Bromo-1-(3,4-difluorophenyl)ethanone
This comprehensive overview highlights the significance of 1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-[(2-bromophenyl)methylsulfanyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBTVJSLADVQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858572.png)
![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)



